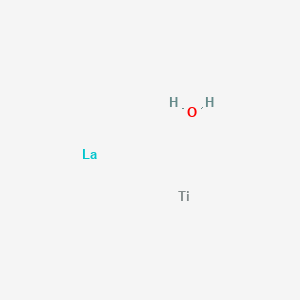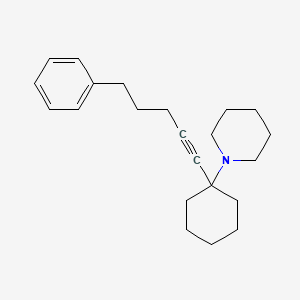
Lanthanum;titanium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum titanium hydrate is a compound that combines lanthanum, titanium, and water molecules. It is known for its unique properties and applications in various fields, including materials science, chemistry, and electronics. The compound typically exists in a hydrated form, where water molecules are integrated into its crystal structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum titanium hydrate can be synthesized using various methods, including sol-gel, solvothermal, and solid-state reactions. One common method involves the sol-gel process, where lanthanum acetate hydrate and titanium isopropoxide are used as precursors. The reaction is carried out in the presence of a solvent, such as ethanol, and a chelating agent, like acetic acid. The mixture is then heated to form a gel, which is subsequently dried and calcined to obtain the final product .
Industrial Production Methods: In industrial settings, lanthanum titanium hydrate is often produced using high-temperature solid-state reactions. This involves mixing lanthanum oxide and titanium dioxide powders, followed by heating the mixture at temperatures ranging from 1000°C to 1400°C. The resulting product is then cooled and ground to obtain the desired particle size .
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum titanium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen to form lanthanum titanate, a compound with significant applications in electronics and catalysis .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum titanium hydrate include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving lanthanum titanium hydrate include lanthanum titanate, lanthanum oxide, and titanium dioxide. These products have various applications in different fields, such as catalysis, electronics, and materials science .
Wissenschaftliche Forschungsanwendungen
Lanthanum titanium hydrate has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology, it has potential applications in drug delivery systems and as a component in bio-compatible materials. In medicine, lanthanum titanium hydrate is being explored for its potential use in imaging and diagnostic tools. In industry, it is used in the production of high-temperature sensors and as a component in advanced ceramics .
Wirkmechanismus
The mechanism of action of lanthanum titanium hydrate involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound’s surface properties facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biological systems, lanthanum titanium hydrate can interact with cellular components, potentially influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Lanthanum titanium hydrate can be compared with other similar compounds, such as lanthanum titanate and lanthanum oxide. While all these compounds share some common properties, lanthanum titanium hydrate is unique due to its hydrated form, which imparts distinct physical and chemical characteristics. Similar compounds include lanthanum titanate, lanthanum oxide, and titanium dioxide .
Eigenschaften
Molekularformel |
H2LaOTi |
|---|---|
Molekulargewicht |
204.788 g/mol |
IUPAC-Name |
lanthanum;titanium;hydrate |
InChI |
InChI=1S/La.H2O.Ti/h;1H2; |
InChI-Schlüssel |
LWCITCKJZUEVJA-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Ti].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B12341845.png)
![4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide](/img/structure/B12341861.png)

![(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B12341871.png)

![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)
![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)
![tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12341902.png)

![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
![N-(4-oxo-1-pyridin-4-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B12341914.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)


